molecular formula C5H7ClFNO2 B6248117 2-(azetidin-3-ylidene)-2-fluoroacetic acid hydrochloride CAS No. 2408959-37-3

2-(azetidin-3-ylidene)-2-fluoroacetic acid hydrochloride

Cat. No.: B6248117
CAS No.: 2408959-37-3
M. Wt: 167.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-ylidene)-2-fluoroacetic acid hydrochloride is a synthetic organic compound featuring a four-membered azetidine ring, a fluorine atom, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-ylidene)-2-fluoroacetic acid hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a β-amino alcohol with a suitable halogenating agent to form the azetidine ring.

    Introduction of the Fluoro Group: The fluorine atom is introduced via nucleophilic substitution reactions. For instance, a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can be used to replace a leaving group with a fluorine atom.

    Formation of the Carboxylic Acid Group: The carboxylic acid group is typically introduced through hydrolysis of an ester precursor or direct carboxylation reactions.

    Hydrochloride Salt Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the azetidine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group or the azetidine ring. Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites. Reagents such as sodium azide or thiols can be used for these transformations.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide, thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(azetidin-3-ylidene)-2-fluoroacetic acid hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The azetidine ring is known to impart biological activity, and the presence of the fluorine atom can enhance the compound’s stability and bioavailability.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing azetidine rings have shown promise in the treatment of various diseases, including cancer and bacterial infections.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(azetidin-3-ylidene)-2-fluoroacetic acid hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group, used in the synthesis of peptides and other bioactive molecules.

    2-Fluoroacetic acid: A simpler fluorinated carboxylic acid, used as a precursor in organic synthesis.

    3-Azetidinone: A related compound with a ketone group, used in the synthesis of various pharmaceuticals.

Uniqueness

2-(Azetidin-3-ylidene)-2-fluoroacetic acid hydrochloride is unique due to the combination of the azetidine ring and the fluorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2408959-37-3

Molecular Formula

C5H7ClFNO2

Molecular Weight

167.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.